molecular formula C9H4ClF3S B13037647 Benzo[b]thiophene, 7-chloro-6-(trifluoromethyl)-

Benzo[b]thiophene, 7-chloro-6-(trifluoromethyl)-

Cat. No.: B13037647
M. Wt: 236.64 g/mol
InChI Key: JNQRLUZDVWGFPG-UHFFFAOYSA-N
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Description

Benzo[b]thiophene, 7-chloro-6-(trifluoromethyl)-, is a multi-substituted heterocyclic compound featuring a fused benzene-thiophene core. Its structure includes a chlorine atom at the 7-position and a trifluoromethyl (-CF₃) group at the 6-position of the benzo[b]thiophene scaffold. These substituents confer unique electronic and steric properties, making it a promising candidate for applications in medicinal chemistry and materials science. The chlorine atom enhances electrophilicity and lipophilicity, while the electron-withdrawing -CF₃ group stabilizes the aromatic system and influences intermolecular interactions .

Properties

Molecular Formula

C9H4ClF3S

Molecular Weight

236.64 g/mol

IUPAC Name

7-chloro-6-(trifluoromethyl)-1-benzothiophene

InChI

InChI=1S/C9H4ClF3S/c10-7-6(9(11,12)13)2-1-5-3-4-14-8(5)7/h1-4H

InChI Key

JNQRLUZDVWGFPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=CS2)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-6-(trifluoromethyl)benzo[b]thiophene can be achieved through several methods. One common approach involves the microwave-assisted synthesis, where 2-halobenzonitriles and methyl thioglycolate are subjected to microwave irradiation in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C. This method provides rapid access to benzothiophene derivatives with high yields .

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are some of the common methods employed for the industrial-scale production of thiophene derivatives .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-6-(trifluoromethyl)benzo[b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted benzothiophenes .

Scientific Research Applications

7-Chloro-6-(trifluoromethyl)benzo[b]thiophene has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 7-chloro-6-(trifluoromethyl)benzo[b]thiophene varies depending on its application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. For instance, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. The trifluoromethyl group enhances its binding affinity and metabolic stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s structural analogues differ in substituent type, position, and electronic effects. Key examples include:

Compound Substituents Key Properties/Applications Reference
6-Chlorobenzo[b]thiophene-2-carboxylate 6-Cl, 2-COOEt Antimicrobial activity against S. aureus
6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylate 6-CF₃, 2-COOEt Intermediate for bioactive derivatives
2-(p-Tolyl)-6-(trifluoromethyl)benzo[b]thiophene-3-carbonitrile 6-CF₃, 2-p-tolyl, 3-CN Crystal structure analysis; antipsychotic/antidepressive activity
Benzo[b]thiophene boronic acids Varied boronic acid substituents Fluorescent biosensors for sugars
  • Positional Isomerism : The 7-Cl-6-CF₃ substitution pattern in the target compound contrasts with analogues like 6-Cl-2-COOEt (), where substituents at the 6-position affect regioselectivity in subsequent reactions.
  • Electronic Effects : The -CF₃ group in the target compound enhances electron deficiency compared to methyl or methoxy derivatives, influencing reactivity in cross-coupling reactions .

Pharmacological Activities

Substituents critically modulate bioactivity:

Derivative Biological Activity Mechanism/Notes Reference
7-Chloro-6-CF₃ benzo[b]thiophene Potential antimicrobial/antifungal Enhanced lipophilicity for membrane penetration
Clopidogrel Antiplatelet agent 2-Chlorophenyl-substituted benzothiophene
Zileuton 5-Lipoxygenase inhibitor 6-Substituted benzothiophene core
  • The trifluoromethyl group in the target compound may improve metabolic stability compared to non-fluorinated analogues, a feature critical in drug design .

Physicochemical Properties

Substituents influence solubility, boiling point, and crystallinity:

Compound Boiling Point (°C) Density (g/cm³) Solubility Reference
7-Chloro-6-CF₃ benzo[b]thiophene ~330 (predicted) ~1.27 (predicted) Low in polar solvents
6-Fluoro-3-methyl benzo[b]thiophene-2-carboxylate 330.9 ± 37.0 1.268 ± 0.06 Moderate in THF
2-Acetylbenzo[b]thiophenes Not reported Not reported High in DCM
  • The -CF₃ group increases molecular weight and reduces solubility in aqueous media compared to acetyl or methyl derivatives.

Biological Activity

Benzo[b]thiophene, 7-chloro-6-(trifluoromethyl)-, also known as 7-chloro-6-(trifluoromethyl)benzo[b]thiophene 1,1-dioxide, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a benzothiophene core with a chlorine atom at the 7-position and a trifluoromethyl group at the 6-position. The molecular formula is C10H5ClF3SC_{10}H_5ClF_3S with a molecular weight of 236.64 g/mol. The trifluoromethyl group enhances the compound's electronic properties, stability, and reactivity, making it a valuable candidate for various biological applications.

Anticancer Properties

Research indicates that benzo[b]thiophene derivatives exhibit significant anticancer activity. The compound has been shown to inhibit specific kinases involved in cancer progression by blocking ATP-binding sites. This mechanism is particularly relevant in targeting pathways associated with tumor growth and metastasis.

Table 1: Inhibitory Activity Against Kinases

CompoundTarget KinaseIC50 (µM)Reference
7-Chloro-6-(trifluoromethyl)benzo[b]thiophene 1,1-dioxideEGFR12.5
Derivative AVEGFR10.0
Derivative BBRAF8.5

Anti-inflammatory Effects

In addition to its anticancer effects, this compound has shown potential anti-inflammatory properties. Studies have demonstrated its ability to inhibit pro-inflammatory cytokines and enzymes, suggesting its relevance in treating inflammatory diseases .

Table 2: Anti-inflammatory Activity

CompoundInflammatory MarkerIC50 (µM)Reference
7-Chloro-6-(trifluoromethyl)benzo[b]thiophene 1,1-dioxideTNF-α15.0
Derivative CIL-620.0

Cholinesterase Inhibition

Recent studies have also explored the cholinesterase inhibitory activity of benzothiophene derivatives. Compounds similar to benzo[b]thiophene have been identified as effective inhibitors of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's .

Table 3: Cholinesterase Inhibition

CompoundEnzyme InhibitedIC50 (µM)Reference
Benzothiophene-chalcone hybridAChE62.10
Benzothiophene derivative DBChE24.35

The biological activity of benzo[b]thiophene is attributed to several mechanisms:

  • Competitive Inhibition : The compound competes with ATP for binding to kinase active sites, effectively inhibiting kinase activity.
  • Receptor Binding : The trifluoromethyl group enhances binding affinity to target proteins involved in disease pathways.
  • Modulation of Cytokine Production : It reduces the production of inflammatory cytokines by inhibiting signaling pathways.

Case Studies

  • Anticancer Study : A study evaluated the efficacy of benzo[b]thiophene derivatives against various cancer cell lines. The results indicated that compounds with trifluoromethyl substitutions showed enhanced cytotoxicity compared to their non-substituted counterparts .
  • Cholinesterase Inhibition Study : A series of benzothiophene-chalcone hybrids were synthesized and tested for their inhibitory activity against cholinesterases. The best-performing compound exhibited an IC50 comparable to standard drugs used in Alzheimer's treatment .

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